molecular formula C15H14N4OS B2761860 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448064-96-7

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2761860
CAS RN: 1448064-96-7
M. Wt: 298.36
InChI Key: URYVMEYPUQDRPV-UHFFFAOYSA-N
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Description

“N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide” is a compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Synthesis Analysis

The synthesis of such compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization of the intermediates .

Scientific Research Applications

Anti-Fibrotic Activity

This compound has shown promise in the field of anti-fibrotic therapy. Research indicates that derivatives of this molecule can inhibit the expression of collagen and hydroxyproline in cell culture, suggesting potential as novel anti-fibrotic drugs . This could be particularly beneficial in treating diseases like liver fibrosis, where the accumulation of excess fibrous connective tissue leads to chronic damage.

Antimicrobial Properties

Compounds with a pyrimidine moiety, which is structurally similar to the core of our compound of interest, are known to exhibit antimicrobial activities . This opens up possibilities for the compound to be used in developing new antimicrobial agents that could be effective against a range of bacterial infections.

Antiviral Uses

Similarly, the pyrimidine core present in related compounds has been associated with antiviral properties . This suggests that our compound could be explored for its potential use in antiviral drug development, possibly offering new avenues for treating viral infections.

Antitumor Potential

The structural features of this compound, particularly the pyrimidine and pyrazole components, are found in other molecules that have demonstrated antitumor activities . This indicates that it could be valuable in cancer research, potentially leading to the development of new cancer therapeutics.

Anti-Tubercular Activity

There is evidence that similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Given the ongoing need for more effective tuberculosis treatments, this compound could contribute to the discovery of new drugs in this area.

Chemical Biology and Medicinal Chemistry

The compound’s versatile structure makes it a valuable tool in chemical biology and medicinal chemistry for constructing libraries of novel heterocyclic compounds with potential biological activities . Its use in synthesizing diverse derivatives offers a platform for discovering new drugs with various pharmacological effects.

properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(14-2-1-11-21-14)17-8-10-19-9-5-13(18-19)12-3-6-16-7-4-12/h1-7,9,11H,8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYVMEYPUQDRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

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